2-Chloro-6-ethoxy-9-methyl-9H-purine
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Overview
Description
2-Chloro-6-ethoxy-9-methyl-9H-purine is a chemical compound with the molecular formula C8H9ClN4O. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethoxy-9-methyl-9H-purine typically involves the chlorination of 6-ethoxy-9-methylpurine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high yield and purity through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-ethoxy-9-methyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different purine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted purines depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives of this compound.
Scientific Research Applications
2-Chloro-6-ethoxy-9-methyl-9H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethoxy-9-methyl-9H-purine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. For example, it has been studied for its potential to inhibit kinases involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methoxy-9-methyl-9H-purine
- 2-Chloro-6-ethoxy-9H-purine
- 2-Chloro-6-ethoxy-9-methyl-adenine
Uniqueness
2-Chloro-6-ethoxy-9-methyl-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group at the 6-position and methyl group at the 9-position differentiate it from other purine derivatives, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C8H9ClN4O |
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Molecular Weight |
212.63 g/mol |
IUPAC Name |
2-chloro-6-ethoxy-9-methylpurine |
InChI |
InChI=1S/C8H9ClN4O/c1-3-14-7-5-6(11-8(9)12-7)13(2)4-10-5/h4H,3H2,1-2H3 |
InChI Key |
XKSAXHMEXOJJAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=CN2C)Cl |
Origin of Product |
United States |
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